molecular formula C12H8BrFN2O2S B5806798 5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide

5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide

Cat. No. B5806798
M. Wt: 343.17 g/mol
InChI Key: YOFPXMHUJMMTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide, also known as BFACT, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. BFACT is a synthetic compound that belongs to the class of furan-based compounds. It is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme that plays a crucial role in protein folding, assembly, and secretion.

Mechanism of Action

5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide inhibits the activity of PDI by covalently modifying its active site cysteine residues. PDI contains two catalytic domains, a and a' domains, each containing two cysteine residues that are essential for its activity. 5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide selectively modifies the cysteine residues in the a' domain of PDI, leading to the inhibition of its activity. The inhibition of PDI by 5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide can lead to the accumulation of misfolded proteins in the ER, which can trigger the unfolded protein response (UPR) and ER stress.
Biochemical and Physiological Effects
The inhibition of PDI by 5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide can have significant biochemical and physiological effects. The accumulation of misfolded proteins in the ER can lead to the activation of the UPR, which is a cellular stress response pathway. The UPR can trigger a series of downstream signaling pathways, leading to apoptosis or cell survival, depending on the severity of ER stress. 5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide has also been shown to inhibit the growth of cancer cells by inducing ER stress and apoptosis.

Advantages and Limitations for Lab Experiments

5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide has several advantages for lab experiments. It is a potent and selective inhibitor of PDI, which makes it a valuable tool for studying the role of PDI in protein folding and secretion. 5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide is also cell-permeable, which allows it to be used in live-cell imaging experiments. However, 5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide has some limitations. It is a synthetic compound that requires expertise in synthetic organic chemistry for its synthesis. 5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide is also a reactive compound that can modify other cysteine-containing proteins, leading to off-target effects.

Future Directions

There are several future directions for the study of 5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide. One direction is to develop more potent and selective inhibitors of PDI. Another direction is to study the role of PDI in other cellular processes, such as autophagy and lipid metabolism. 5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide can also be used to study the role of PDI in different disease models, such as viral infection, cancer, and neurodegenerative diseases. Further studies on the mechanism of action of 5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide can lead to the development of new therapeutic strategies for these diseases.

Synthesis Methods

The synthesis of 5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide involves a series of chemical reactions. The starting material for the synthesis is 2-fluoroaniline, which is reacted with carbon disulfide to form the intermediate compound 2-fluoro-N-(carbonothioyl)aniline. This intermediate is then reacted with furfurylamine to form the final product 5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide. The synthesis of 5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide is a multi-step process that requires expertise in synthetic organic chemistry.

Scientific Research Applications

5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide has been extensively studied for its potential applications in scientific research. One of the major applications of 5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide is in the study of protein folding and secretion. PDI is a key enzyme involved in the folding and assembly of proteins in the endoplasmic reticulum (ER). Inhibition of PDI by 5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide can lead to the accumulation of misfolded proteins in the ER, which can be used to study the mechanisms of protein folding and secretion. 5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide has also been used to study the role of PDI in viral infection, cancer, and neurodegenerative diseases.

properties

IUPAC Name

5-bromo-N-[(2-fluorophenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFN2O2S/c13-10-6-5-9(18-10)11(17)16-12(19)15-8-4-2-1-3-7(8)14/h1-6H,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFPXMHUJMMTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(O2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[(2-fluorophenyl)carbamothioyl]furan-2-carboxamide

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